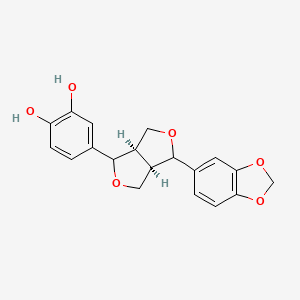

epi-Sesamin Monocatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3aR,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18?,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEORJKFOZSMEZ-IJKBLAIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693438 | |

| Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105568-81-7 | |

| Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Studies of Epi Sesamin Monocatechol

Synthetic Methodologies for epi-Sesamin Monocatechol and Related Analogs

The chemical synthesis of this compound and its analogs has been approached through various methodologies. One notable method involves the demethylenation of the methylenedioxy group of (+)-episesamin. nih.gov This transformation can be achieved using specific enzymes, such as SesA, which catalyzes the transfer of the methylene (B1212753) group from episesamin to tetrahydrofolate (THF), resulting in the formation of the monocatechol. nih.govnih.gov

Another approach to synthesizing related furofuran lignans (B1203133), which share the core structure of epi-sesamin, involves the radical cyclization of epoxides. ucr.ac.cr While not specific to this compound, this method highlights a general strategy for constructing the fundamental furofuran skeleton. ucr.ac.cr Furthermore, the synthesis of sesamin (B1680957) metabolites, including the monocatechol derivative, has been achieved via a two-step process starting from sesamin. jst.go.jp This involves the acetoxylation of the methylenedioxy group followed by acid hydrolysis. jst.go.jp Although this was demonstrated for sesamin, similar principles could be applied to the synthesis of this compound from episesamin.

The industrial synthesis of related compounds like sesamol (B190485) has seen continuous improvement, but the total synthesis of complex furofuran lignans like episesamin and its derivatives for industrial use has been challenging. ucr.ac.cr

Stereoselective Synthesis Approaches

The stereochemistry of the furofuran core is a critical challenge in the synthesis of lignans like this compound. ucr.ac.cr The formation of epi-sesamin itself occurs during the refining process of non-roasted sesame seed oil, where it is formed as a geometrical isomer of sesamin. researchgate.net

In biological systems, the metabolism of episesamin to its monocatechol metabolites is stereoselective. The cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2, are responsible for the formation of the S- and R-monocatechols of episesamin in human liver microsomes. researchgate.netnih.gov Docking studies of episesamin into the active site of CYP1A2 have provided insights into the stereoselectivity of this metabolic reaction. researchgate.netnih.gov This enzymatic approach represents a biological method for stereoselective synthesis.

From a chemical synthesis perspective, controlling the stereochemistry during the formation of the furofuran ring system is paramount. ucr.ac.cr While specific stereoselective total synthesis routes for this compound are not extensively detailed in the provided results, the general challenge of controlling the stereochemistry in furofuran lignan (B3055560) synthesis is a well-recognized aspect of their chemical production. ucr.ac.cr

Preparation of this compound Derivatives for Structure-Activity Probing

The preparation of derivatives of this compound is essential for investigating structure-activity relationships (SAR). These studies help to identify the key structural features responsible for the biological effects of the molecule.

One common derivatization pathway observed in metabolic studies is the further conversion of epi-sesamin monocatechols into dicatechol, glucuronide, and methylated metabolites. researchgate.netnih.gov These naturally occurring derivatives provide a basis for understanding how modifications to the catechol group affect activity. For instance, the monocatechol metabolites of both sesamin and episesamin have been shown to exhibit higher autophagy flux compared to their parent compounds. nih.gov

Synthetic efforts can be directed towards creating a library of analogs with systematic variations. For example, modifying the substituents on the aromatic rings or altering the stereochemistry of the furofuran core can provide valuable SAR data. The synthesis of various furofuran lignans with different functional groups, such as acetoxy and quinone moieties, has been explored to study their α-glucosidase inhibition, revealing the importance of these groups for biological activity. lookchem.com While not directly focused on this compound, this approach of creating derivatives to probe biological activity is a standard and valuable strategy in medicinal chemistry.

The enzyme SesA has been shown to have a broad substrate specificity, catalyzing the demethylenation of several lignans, including (+)-episesamin, to their corresponding monocatechols. nih.govnih.gov This enzymatic tool could potentially be used to generate a range of monocatechol derivatives from different lignan precursors for SAR studies.

Table of Research Findings on this compound Synthesis and Derivatization:

| Aspect | Key Finding | Methodology | Reference(s) |

| Metabolic Synthesis | CYP2C9 and CYP1A2 enzymes metabolize episesamin to S- and R-monocatechols. | In vitro human liver microsome studies | researchgate.net, nih.gov |

| Enzymatic Synthesis | The enzyme SesA from Sinomonas sp. no. 22 catalyzes the demethylenation of (+)-episesamin to its monocatechol. | Microbial enzyme catalysis | nih.gov, nih.gov |

| Stereoselectivity | Docking studies with CYP1A2 explain the stereoselective monocatecholization of episesamin. | Computational docking simulations | researchgate.net, nih.gov |

| General Furofuran Synthesis | Radical cyclization of epoxides is a method for constructing the furofuran skeleton. | Chemical synthesis | ucr.ac.cr |

| Metabolite Derivatization | Epi-sesamin monocatechols are further metabolized to dicatechol, glucuronide, and methylated derivatives. | In vitro human liver microsome studies | researchgate.net, nih.gov |

Biosynthesis and Microbial Transformation of Sesamin and Epi Sesamin Monocatechol

Enzymatic Pathways in Plant Biosynthesis of Sesamin (B1680957) Precursors

The biosynthesis of sesamin, a prominent lignan (B3055560) found in sesame (Sesamum indicum), originates from the general phenylpropanoid pathway, a fundamental process in plants for the synthesis of a wide array of secondary metabolites. acs.orgpnas.org This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to produce monolignols, the primary building blocks of lignans (B1203133). acs.orgpnas.org

The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. acs.org Subsequently, cinnamate 4-hydroxylase (C4H) catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. acs.org This is followed by another hydroxylation to produce caffeic acid, which is then methylated by caffeic acid O-methyltransferase (CAOMT) to generate ferulic acid. acs.org Ferulic acid is then activated to feruloyl-CoA by 4-coumarate-CoA ligase , which is subsequently reduced to coniferyl aldehyde by cinnamoyl-CoA reductase . Finally, cinnamyl alcohol dehydrogenase reduces coniferyl aldehyde to form coniferyl alcohol, the direct precursor for many lignans. pnas.org

A critical step in the formation of sesamin precursors is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is guided by dirigent proteins (DIRs) , which control the regioselective and stereoselective coupling of monolignol radicals to form (+)-pinoresinol. oup.compnas.orgmdpi.com In the absence of dirigent proteins, the coupling of coniferyl alcohol radicals results in a racemic mixture of products. oup.commdpi.com The presence of a dirigent protein, first discovered in Forsythia intermedia, ensures the specific formation of the (+)-pinoresinol enantiomer, which is the central precursor for sesamin. oup.comacs.org

Following the formation of pinoresinol (B1678388), the biosynthetic pathway can diverge. In many plants, pinoresinol-lariciresinol reductases (PLRs) catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. oup.comunesp.br However, in sesame, the pathway to sesamin involves the formation of two methylenedioxy bridges from the hydroxyl groups of pinoresinol. acs.org This conversion is catalyzed by a single cytochrome P450 enzyme, CYP81Q1 , also known as piperitol/sesamin synthase, which transforms (+)-pinoresinol into (+)-sesamin via the intermediate (+)-piperitol. researchgate.netacs.org

Table 1: Key Enzymes in the Biosynthesis of Sesamin Precursors

| Enzyme | Abbreviation | Function | Reference(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. | acs.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | acs.org |

| Caffeic acid O-methyltransferase | CAOMT | Methylates caffeic acid to ferulic acid. | acs.org |

| Dirigent Protein | DIR | Directs the stereoselective coupling of coniferyl alcohol to form (+)-pinoresinol. | oup.compnas.orgmdpi.com |

| Pinoresinol-lariciresinol reductase | PLR | Reduces pinoresinol to lariciresinol and secoisolariciresinol. | oup.comunesp.br |

| Piperitol/Sesamin Synthase | CYP81Q1 | Catalyzes the formation of two methylenedioxy bridges on (+)-pinoresinol to yield (+)-sesamin. | researchgate.netacs.org |

Microbial Degradation and Biotransformation of Sesamin and Related Lignans

Microorganisms, particularly those in the soil and the mammalian gut, play a crucial role in the degradation and biotransformation of lignans like sesamin. pnas.orgmdpi.comoup.com These microbial processes can significantly alter the chemical structure and biological activity of the parent compounds.

A key enzyme involved in the microbial degradation of sesamin is SesA , which was first identified and characterized from the soil bacterium Sinomonas sp. no. 22. pnas.orgnih.gov This bacterium is capable of utilizing sesamin as its sole source of carbon. pnas.org The enzyme SesA was purified from this strain and found to catalyze the transfer of a methylene (B1212753) group from the methylenedioxyphenyl (MDP) group of sesamin to tetrahydrofolate (THF). pnas.orgnih.gov This reaction results in the cleavage of the MDP ring and the formation of a catechol moiety, yielding sesamin monocatechol and subsequently sesamin dicatechol . pnas.orgoup.com

The formation of SesA is inducible by the presence of sesamin. pnas.orgnih.gov The deduced amino acid sequence of the sesA gene shows weak similarity to the glycine (B1666218) cleavage system T-protein (GcvT) family. pnas.orgnih.gov However, SesA is unique in its ability to catalyze C1 transfer to THF through a ring cleavage reaction. nih.gov Homologs of the sesA gene have been identified in the genomes of various Gram-positive and Gram-negative bacteria, suggesting that the ability to metabolize lignans like sesamin is a widespread phenomenon in microbial communities. pnas.orgpnas.org

In addition to bacteria, filamentous fungi such as Aspergillus usamii and Aspergillus oryzae have been shown to metabolize sesamin, producing metabolites like sesamin dicatechol, episesamin dicatechol, and sesaminol (B613849) monocatechol. pnas.orgoup.com The gut microbiota is also heavily involved in the transformation of dietary lignans into enterolignans, such as enterodiol (B191174) and enterolactone, which have their own distinct biological activities. oup.commdpi.com

The enzyme SesA from Sinomonas sp. no. 22 has been shown to exhibit activity towards a range of lignans and related compounds. Besides its primary substrate, (+)-sesamin, SesA can also act on its epimer, (+)-episesamin , as well as (-)-asarinin, sesaminol, and (+)-sesamolin. pnas.orgnih.gov The enzyme also shows activity towards piperine, a compound that also contains a methylenedioxyphenyl group. pnas.orgnih.gov

The kinetic parameters of SesA for sesamin have been determined, with a Km value of 0.032 ± 0.005 mM and a Vmax of 9.3 ± 0.4 µmol·min-1·mg-1. nih.gov The catalytic efficiency (kcat) was found to be 7.9 ± 0.3 s-1. nih.gov These findings indicate that SesA has a high affinity and catalytic efficiency for sesamin.

The biotransformation of sesamin by SesA leads to the formation of catechol derivatives. Specifically, the cleavage of one methylenedioxyphenyl group of sesamin results in the formation of epi-sesamin monocatechol . Further enzymatic action can lead to the cleavage of the second methylenedioxyphenyl group, producing sesamin dicatechol. oup.com These catechol metabolites have been found to possess different biological activities compared to the parent compound, sesamin. researchgate.netnih.gov

Table 2: Substrate Specificity of SesA Enzyme

| Substrate | Activity | Reference(s) |

|---|---|---|

| (+)-Sesamin | High | pnas.orgnih.gov |

| (+)-Episesamin | Active | pnas.orgnih.gov |

| (-)-Asarinin | Active | pnas.orgnih.gov |

| Sesaminol | Active | pnas.orgnih.gov |

| (+)-Sesamolin | Active | pnas.orgnih.gov |

| Piperine | Active | pnas.orgnih.gov |

Metabolic Pathways and Enzyme Kinetics of Epi Sesamin Monocatechol

Comparative Hepatic Metabolism of epi-Sesamin versus Sesamin (B1680957)

Sesamin and its epimer, epi-sesamin, are major lignans (B1203133) found in refined sesame oil, often in a roughly 1:1 ratio. nih.gov While both undergo extensive metabolism in the liver, significant differences exist in their metabolic pathways and the enzymes involved. nih.gov The initial and rate-limiting step in the metabolism of both compounds is the opening of a methylenedioxy ring to form catechol derivatives. nih.govoup.com

The metabolism of sesamin and epi-sesamin involves sequential reactions catalyzed by cytochrome P450 (P450) enzymes, followed by UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferase (COMT). nih.govjfda-online.com However, the contribution of each enzymatic pathway differs significantly between the two epimers, leading to distinct biological effects. nih.gov For instance, while both lignans can influence hepatic fatty acid metabolism, epi-sesamin has been shown to be more potent in increasing the activity and gene expression of enzymes involved in fatty acid oxidation compared to sesamin. nih.govcambridge.org

Role of Cytochrome P450 Enzymes (CYPs) in Monocatecholization

The conversion of sesamin and epi-sesamin to their respective monocatechol metabolites is primarily carried out by cytochrome P450 enzymes in the liver. nih.govnih.gov This process, known as monocatecholization, is a critical activation step, as the resulting catechol structures exhibit enhanced biological activities, such as increased antioxidant potential, compared to the parent compounds. jfda-online.comresearchgate.net

Multiple CYP isoforms can metabolize sesamin, including CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, and 3A4. jfda-online.comnih.gov However, for sesamin, CYP2C9 is the most significant contributor to its monocatecholization in the human liver, with CYP1A2 playing a secondary role. nih.govresearchgate.net

In contrast, the metabolism of epi-sesamin to its monocatechol form involves both CYP2C9 and CYP1A2 to a nearly equal extent. nih.gov This marks a key difference from sesamin metabolism, where CYP2C9's contribution is much larger than that of CYP1A2. nih.gov Furthermore, liver microsomes from individuals who are CYP2C19 ultra-rapid metabolizers show a notable amount of epi-sesamin dicatechol, suggesting a role for CYP2C19 in the further metabolism of epi-sesamin. nih.gov

Key CYP Isoforms in the Monocatecholization of Sesamin and epi-Sesamin

| Lignan (B3055560) | Primary CYP Isoform(s) | Secondary/Other Involved Isoforms | Reference |

|---|---|---|---|

| Sesamin | CYP2C9 | CYP1A2 | nih.gov |

| epi-Sesamin | CYP2C9 and CYP1A2 (equal contribution) | CYP2C19 (in dicatechol formation) | nih.gov |

The monocatecholization of epi-sesamin is a stereoselective process. Epi-sesamin is metabolized in human liver microsomes to two epimers of monocatechol: S-monocatechol and R-monocatechol. nih.gov The formation of S-monocatechol is catalyzed by CYP2C9, while the formation of R-monocatechol is attributed to CYP1A2. nih.gov Molecular docking studies of epi-sesamin into the active site of CYP1A2 have provided an explanation for the stereoselectivity observed in the CYP1A2-dependent formation of R-monocatechol. nih.gov

Further Biotransformation to Dicatechol, Glucuronide, and Methylate Metabolites

Following the initial monocatecholization, the epi-sesamin monocatechol metabolites undergo further biotransformation. These subsequent reactions include further oxidation to a dicatechol metabolite, conjugation with glucuronic acid to form glucuronides, and methylation. nih.govjfda-online.com These metabolic steps are catalyzed by P450s, UDP-glucuronosyltransferases (UGTs), and catechol-O-methyltransferase (COMT), respectively. nih.govjfda-online.com The balance between these pathways is crucial as catecholization can enhance antioxidant activity, whereas glucuronidation significantly reduces it. jfda-online.comresearchgate.net

Glucuronidation is a major pathway in the metabolism of sesamin and its metabolites. jfda-online.com Studies on sesamin monocatechol have identified UGT2B7 as the most important UGT isoform responsible for its glucuronidation in the human liver. jfda-online.comresearchgate.net Among 12 recombinant human UGT isoforms tested (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17), UGT2B7 and UGT2B17 showed activity towards sesamin monocatechol, with UGT2B7 exhibiting a Vmax/Km value approximately three times higher than that of UGT2B17. jfda-online.com Given the significantly higher expression of UGT2B7 in the human liver, it is considered the key enzyme in this metabolic step. jfda-online.com In human liver microsomes, the glucuronidation activity towards sesamin monocatechol is much higher than the activity leading to the formation of dicatechol. jfda-online.comresearchgate.net

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol structures. wikipedia.orgnih.govtaylorandfrancis.com Following the formation of this compound, COMT plays a significant role in its further metabolism by catalyzing the methylation of the catechol group. nih.govjfda-online.com This methylation results in the formation of methylated metabolites. nih.govresearchgate.net The action of COMT, along with UGTs, represents a major pathway for the elimination of biologically active catechol metabolites of sesamin and epi-sesamin. oup.com

Enzymes in the Further Biotransformation of Sesamin/epi-Sesamin Monocatechol

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite | Reference |

|---|---|---|---|

| Dicatecholization | Cytochrome P450 (e.g., CYP2C19 for epi-sesamin) | Dicatechol | nih.gov |

| Glucuronidation | UGT2B7 | Glucuronide | jfda-online.comresearchgate.net |

| Methylation | COMT | Methylated Metabolite | nih.govjfda-online.com |

Enzyme Kinetic Parameters of Metabolic Reactions

The metabolic transformation of sesamin and its epimer, episesamin, into their respective monocatechol derivatives is a critical step governed by specific cytochrome P450 (CYP) enzymes. The subsequent metabolism of these catechols involves other enzyme systems.

In humans, the formation of sesamin monocatechol is primarily catalyzed by CYP2C9. jfda-online.comoup.com The metabolism of sesamin by CYP2C9 follows Michaelis-Menten kinetics, with a reported Km value of 5.4 μM. pnas.org Episesamin is also metabolized to its monocatechol forms, specifically the S- and R-monocatechols, by CYP2C9 and CYP1A2 in human liver microsomes. nih.govresearchgate.net

Following their formation, monocatechol metabolites undergo further biotransformation. In the human liver, sesamin monocatechol is a substrate for both UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferase (COMT). jfda-online.commdpi.com UGT2B7 has been identified as the most important UGT isoform for the glucuronidation of sesamin monocatechol in the human liver. jfda-online.com

In the microbial realm, a sesamin-metabolizing enzyme, SesA, from Sinomonas sp. no. 22, has been identified. This enzyme catalyzes the conversion of sesamin to sesamin monocatechol. The kinetic parameters for SesA with sesamin as the substrate have been determined. pnas.orgnih.gov

Table 1: Enzyme Kinetic Parameters for Sesamin Metabolism

| Enzyme | Substrate | Parameter | Value | Source Organism/System |

|---|---|---|---|---|

| CYP2C9 | Sesamin | Km | 5.4 µM | Human Liver |

| SesA | Sesamin | Km | 0.032 ± 0.005 mM | Sinomonas sp. no. 22 |

| SesA | Sesamin | Vmax | 9.3 ± 0.4 µmol·min−1·mg−1 | Sinomonas sp. no. 22 |

| SesA | Sesamin | kcat | 7.9 ± 0.3 s−1 | Sinomonas sp. no. 22 |

Interspecies Differences in Metabolism (e.g., Rat vs. Human)

Significant species-specific variations exist in the metabolism of sesamin and its derivatives, particularly between rats and humans. These differences are evident in the primary enzymes involved and the subsequent metabolic pathways.

In humans, CYP2C9 is the principal enzyme responsible for the conversion of sesamin to its monocatechol metabolite, with CYP1A2 playing a minor role. jfda-online.com Conversely, for episesamin metabolism in humans, the contributions of CYP2C9 and CYP1A2 are nearly equal. nih.govresearchgate.net This contrasts with the metabolism of other lignans like deoxypodophyllotoxin, where the rank order of intrinsic clearance for its primary metabolite formation was found to be significantly different across species, with rats showing higher clearance than humans (RLM > CyLM > MLM > HLM > DLM). nih.gov

A major divergence between rats and humans is seen in the downstream metabolism of sesamin monocatechol. jfda-online.com In human liver microsomes, the glucuronidation of sesamin monocatechol by UGTs is a much more dominant pathway than further di-catecholization. jfda-online.com In rat liver microsomes, however, the activities of glucuronidation and di-catecholization are comparable. jfda-online.com This suggests a significant species-based difference in the detoxification and elimination pathways of these metabolites. jfda-online.com

Despite these differences, some metabolic similarities have been observed. Metabolites of episesamin have been identified in both rat bile and human liver microsomes, suggesting that the fundamental metabolic pathways can be proposed for both species. researchgate.net General studies on lignan metabolism also support the existence of interspecies differences, which are attributed to variations in gut microbiota composition and the expression levels of metabolic enzymes. researchgate.netnih.gov For instance, the metabolism of various Schisandra lignans is mediated by different sets of CYP450 isozymes in rat versus human liver microsomes. frontiersin.org

Mechanism-Based Inhibition of Drug-Metabolizing Enzymes by Lignans

Lignans containing a methylenedioxyphenyl (MDP) group, such as sesamin and its metabolites, are recognized as mechanism-based inhibitors (MBIs) of cytochrome P450 enzymes. nih.govresearchgate.net This inhibition is of significant clinical interest due to the potential for herb-drug interactions.

The mechanism of inhibition is characterized as quasi-irreversible and involves the metabolic activation of the MDP group by CYP enzymes. nih.gov This process generates a reactive carbene intermediate that forms a coordinate covalent bond with the heme iron of the P450 enzyme, creating a metabolic-intermediate (MI) complex. nih.govresearchgate.net The formation of this MI complex can be detected spectrally by an absorbance peak between 455 nm and 459 nm. nih.govnih.gov This inactivation is time-, concentration-, and NADPH-dependent. nih.govthieme-connect.comhanyang.ac.kr

Sesamin has been shown to cause mechanism-based inhibition of CYP2C9 in both human and rat liver microsomes. nih.govresearchgate.netresearchgate.netresearchgate.net Various other lignans with the MDP structure are potent MBIs of CYP3A4. nih.govthieme-connect.comnih.gov For episesamin, the kinact/Ki value for its inhibition of recombinant human CYP2C9 was found to be five times smaller than that of sesamin, indicating that episesamin is a weaker mechanism-based inhibitor of this enzyme. nih.gov The MI complex formed by sesamin has been noted to be unstable, with the spectral peak disappearing within 30 minutes after the termination of metabolism in both rat and human liver microsomes, suggesting a potential for recovery of enzyme activity. nih.govresearchgate.net

Table 2: Mechanism-Based Inhibition Parameters of Lignans on Human CYP3A4

| Lignan | KI (µM) | kinact (min-1) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Clusin |

| (-)-Dihydroclusin |

| (-)-Dihydrocubebin |

| (-)-Hinokinin |

| (-)-Yatein |

| 3-(3″,4″-dimethoxybenzyl)-2-(3′,4′-methylenedioxybenzyl)butyrolactone |

| Deoxypodophyllotoxin |

| Diclofenac |

| Enterodiol (B191174) |

| Enterolactone |

| This compound |

| Episesamin |

| Erythromycin |

| Helioxanthin |

| Honokiol |

| Hydroxymethylsesaminol-tetrahydrofuran |

| Hypophyllanthin |

| Isoschizandrin |

| Ketoconazole |

| Magnolol |

| Nifedipine |

| Phenacetin |

| Phyllanthin |

| Piperine |

| Savinin |

| Sesamin |

| Sesamin monocatechol |

| Sesaminol (B613849) |

| Testosterone |

Molecular and Cellular Mechanisms of Action of Epi Sesamin Monocatechol and Its Metabolites

Modulation of Autophagy Flux

Epi-sesamin and its monocatechol metabolite have been shown to induce autophagy flux, the dynamic process of autophagosome synthesis, fusion with lysosomes, and degradation of cargo. nih.gov Notably, the monocatechol metabolite of episesamin demonstrates a more potent effect on promoting autophagy flux compared to its parent compound. nih.gov

Inhibition of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1)

A primary mechanism by which epi-sesamin monocatechol enhances autophagy is through the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1). nih.gov This inhibition is crucial as mTORC1 is a central regulator of cell growth and proliferation, and its inactivation is a key signal for initiating autophagy. researchgate.net Studies have revealed that the monocatechol metabolite of sesamin (B1680957), a closely related compound, also promotes autophagy by inhibiting mTORC1. nih.gov This inhibition by sesamin and its metabolites is selective for mTORC1 and does not affect the activity of mTOR Complex 2 (mTORC2), drawing parallels to the action of the well-known mTORC1 inhibitor, rapamycin. nih.gov

Effects on Downstream Signaling (e.g., ULK1, TFEB Phosphorylation)

The inhibition of mTORC1 by this compound triggers a cascade of downstream signaling events that are critical for the initiation and progression of autophagy. One of the key downstream targets of mTORC1 is the Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net Under normal conditions, mTORC1 phosphorylates and inhibits ULK1. biorxiv.org However, when mTORC1 is inhibited by compounds like this compound, this repressive phosphorylation is removed, leading to the activation of ULK1 and the initiation of autophagosome formation. nih.govbiorxiv.org

Another crucial downstream effector is the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. researchgate.net mTORC1 directly phosphorylates TFEB at specific serine residues, which leads to its sequestration in the cytoplasm. researchgate.netembopress.org Inhibition of mTORC1 results in the dephosphorylation of TFEB, allowing it to translocate to the nucleus. researchgate.net Once in the nucleus, TFEB activates the transcription of a wide array of genes involved in autophagy and lysosomal function. researchgate.net Research has shown that sesamin and its monocatechol metabolite lead to decreased phosphorylation of TFEB, thereby enhancing the formation of isolation membranes and transcriptionally stimulating autophagy and lysosomal biogenesis. nih.gov

Table 1: Effects of this compound on Autophagy Signaling

| Target | Effect of this compound | Consequence |

| mTORC1 | Inhibition | Activation of autophagy |

| ULK1 | Decreased phosphorylation (activation) | Initiation of autophagosome formation |

| TFEB | Decreased phosphorylation (activation) | Nuclear translocation and transcription of autophagy-related genes |

Interaction with Specific Enzymes and Signaling Pathways

Beyond its role in autophagy, this compound interacts with and modulates the activity of several other key enzymes and signaling pathways involved in cellular regulation and inflammation.

Spleen Tyrosine Kinase (SYK) Inhibition

Virtual screening studies have identified sesamin and its metabolites, including the monocatechol form, as potential inhibitors of Spleen Tyrosine Kinase (SYK). sciopen.comresearchgate.net SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells, which plays a central role in allergic responses. nih.govnih.gov Molecular docking analyses have suggested that sesamin and its metabolites exhibit high binding affinity and inhibitory efficiency towards SYK, with lower binding energy and inhibition constants compared to the known SYK inhibitor R406. sciopen.comresearchgate.net By inhibiting SYK phosphorylation, these compounds can potentially disrupt the signaling cascade that leads to the release of allergic mediators. sciopen.comresearchgate.net

Modulation of LONP1 Activity

Recent research has highlighted the interaction of sesamin with LONP1, a mitochondrial ATP-dependent protease crucial for maintaining mitochondrial protein quality control. nih.govresearchgate.net While the direct effect of this compound on LONP1 is an area for further investigation, studies on the related compound (-)-sesamin (B1663412) have shown that it can directly bind to and inhibit LONP1 activity. nih.gov This inhibition can lead to the accumulation of misfolded proteins within the mitochondria, potentially triggering apoptosis in certain cell types. nih.govresearchgate.net The dysregulation of LONP1 has been implicated in various diseases, making it a significant pharmacological target. nih.govnih.gov

Influence on Inflammatory Mediators (e.g., IFN-β, iNOS)

This compound and its related metabolites have demonstrated significant anti-inflammatory properties by modulating the expression of key inflammatory mediators. researchgate.netresearchgate.net Specifically, the monocatechol metabolite of sesamin (SC1) has been shown to be more potent than sesamin itself in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage-like cells. researchgate.netnih.gov This effect is achieved by attenuating the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.govnii.ac.jp

Furthermore, these metabolites can suppress the expression of interferon-β (IFN-β), an upstream regulator in the inflammatory signaling cascade. researchgate.netnih.govnii.ac.jp The anti-inflammatory effects of sesamin catechol glucuronides are reportedly exerted through their deconjugation within macrophages, leading to the inhibition of the IFN-β/iNOS signaling pathway. researchgate.netnih.gov

Table 2: Interaction of this compound and its Metabolites with Key Enzymes and Pathways

| Target Enzyme/Pathway | Effect of Metabolite | Reported Outcome |

| Spleen Tyrosine Kinase (SYK) | Inhibition | Potential reduction in allergic mediator release |

| LONP1 | Inhibition (by related compounds) | Induction of apoptosis in certain cells |

| IFN-β/iNOS Signaling | Suppression of expression | Decreased production of inflammatory mediators |

Regulation of Gene Expression for Fatty Acid Metabolism Enzymes

The metabolic effects of epi-sesamin, particularly its influence on fatty acid metabolism, are significantly mediated through the regulation of gene expression for key enzymes involved in both the synthesis and breakdown of fatty acids.

Epi-sesamin has been shown to effectively lower the activity and gene expression of hepatic lipogenic enzymes. researchgate.netnih.gov In a study involving rats fed a diet containing 0.2% epi-sesamin for 15 days, the activities and expression of several key enzymes in fatty acid synthesis were reduced to approximately half of those in the control group. researchgate.netnih.gov The affected enzymes include:

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.

Pyruvate (B1213749) Kinase (PK): An enzyme involved in glycolysis, which produces pyruvate for fatty acid synthesis.

ATP-Citrate Lyase (ACLY): Generates cytosolic acetyl-CoA, a primary building block for fatty acid synthesis.

Glucose-6-Phosphate Dehydrogenase (G6PD): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, providing NADPH for fatty acid synthesis.

Acetyl-CoA Carboxylase (ACC): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a committed step in fatty acid synthesis. researchgate.net

Interestingly, while epi-sesamin demonstrates a more potent effect on fatty acid oxidation compared to its isomer sesamin, both compounds appear to be equally effective in decreasing the parameters related to fatty acid synthesis. researchgate.netnih.gov

Table 1: Effect of Epi-Sesamin on Lipogenic Enzyme Activity and Expression

Epi-sesamin exhibits a pronounced effect on increasing the rates of fatty acid oxidation in the liver. researchgate.netnih.gov Studies have demonstrated that epi-sesamin is significantly more potent than sesamin in this regard. researchgate.netnih.govresearchgate.net

When rats were fed a diet containing 0.2% epi-sesamin, the mitochondrial and peroxisomal palmitoyl-CoA oxidation rates were substantially increased. researchgate.netnih.gov Specifically, epi-sesamin led to a 2.3-fold increase in mitochondrial activity and a remarkable 5.1-fold increase in peroxisomal activity. researchgate.netnih.gov This is in contrast to sesamin, which only induced 1.7- and 1.6-fold increases, respectively. researchgate.netnih.gov

Furthermore, epi-sesamin significantly elevates the activity and gene expression of a variety of enzymes involved in fatty acid oxidation, with increases ranging from 1.5- to 14-fold. researchgate.netnih.gov This effect is much more exaggerated compared to that of sesamin. researchgate.netnih.gov DNA microarray analyses have confirmed that sesame lignans (B1203133), including epi-sesamin, modify the mRNA levels of numerous enzymes and proteins crucial for hepatic fatty acid oxidation. researchgate.netnih.gov These include proteins involved in the transport of fatty acids into hepatocytes and their organelles. researchgate.netnih.gov The more pronounced effect of epi-sesamin on upregulating the gene expression of fatty acid oxidation enzymes appears to be a key factor in its physiological activity. researchgate.net

Table 2: Comparative Effect of Epi-Sesamin and Sesamin on Fatty Acid Oxidation

Pre Clinical Biological Activities of Epi Sesamin Monocatechol

Antioxidant Activity in in vitro and in vivo Models

Epi-sesamin monocatechol, along with other catechol metabolites of sesamin (B1680957) and episesamin, exhibits potent antioxidant properties. researchgate.neteuropeanreview.orgpnas.org These metabolites are more effective radical scavengers than their parent compounds, sesamin and episesamin. nih.govresearchgate.net The conversion to these catechol forms is considered a crucial step for their antioxidant and other biological effects. jfda-online.com

In cellular models, the monocatechol metabolites of sesamin and episesamin (SC1 and EC1-2, respectively) have been shown to mitigate oxidative stress. researchgate.net They can reduce mitochondria-derived reactive oxygen species (ROS) and improve mitochondrial function. researchgate.net This antioxidant activity is linked to the suppression of cellular senescence markers. researchgate.net

Animal studies further support the antioxidant effects. For instance, sesame lignans (B1203133), which are metabolized to these active catechol compounds, have been shown to activate antioxidative enzymes in the liver. europeanreview.org They also reduce the concentration of lipid hydroperoxides, which are products of oxidative damage. europeanreview.org

| Model System | Key Findings | Reference |

|---|---|---|

| In vitro (Human Diploid Lung Fibroblasts, TIG-3 cells) | Monocatechol metabolites (SC1 and EC1-2) reduced mitochondria-derived ROS and improved mitochondrial function. | researchgate.net |

| In vivo (Mice) | Sesame lignans (metabolized to catechols) activated liver anti-oxidative enzymes. | europeanreview.org |

| In vitro | Monocatechol and dicatechol metabolites of sesamin show stronger antioxidant activity than sesamin itself. | pnas.org |

Anti-inflammatory Effects in Cellular and Animal Models

The anti-inflammatory properties of this compound and related metabolites have been observed in various pre-clinical models. These effects are often linked to the modulation of key inflammatory pathways.

In cellular models, sesamin metabolites have demonstrated the ability to suppress inflammatory responses. For example, a mono-catechol derivative of sesamin was found to have significantly higher activity in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophage-like cells compared to sesamin itself. researchgate.net Sesamin has also been shown to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and NO in human osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β). oncotarget.com This effect was associated with the inhibition of the NF-κB signaling pathway. oncotarget.com

Animal studies have corroborated these findings. In a mouse model of liver damage, administration of sesamin or its monocatechol metabolite attenuated liver damage and suppressed inflammatory responses. researchgate.net Furthermore, sesame lignans have been shown to reduce the expression of pro-inflammatory cytokines in the liver of rabbits fed a high-fat, high-cholesterol diet. europeanreview.org In a mouse model of acute kidney injury, sesamin was found to diminish renal damage by attenuating inflammation and apoptosis. europeanreview.org

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse Macrophage-like J774.1 Cells | A mono-catechol derivative of sesamin showed much higher activity than sesamin in inhibiting LPS-induced NO production. | researchgate.net |

| Human Osteoarthritis Chondrocytes | Sesamin inhibited IL-1β-induced PGE2 and NO production by inhibiting the NF-κB pathway. | oncotarget.com |

| In vivo (Mice with liver damage) | Sesamin and its monocatechol metabolite attenuated liver damage and suppressed inflammatory responses. | researchgate.net |

| In vivo (Rabbits on a high-fat/cholesterol diet) | Sesame lignans reduced the expression of pro-inflammatory cytokines in the liver. | europeanreview.org |

| In vivo (Mice with acute kidney injury) | Sesamin diminished renal damage by attenuating inflammation. | europeanreview.org |

Vasorelaxation Properties

The metabolites of sesamin, including the monocatechol form, have been shown to induce vasorelaxation, suggesting a potential role in cardiovascular health. This effect is believed to be independent of their antioxidant properties. jfda-online.com

Studies have indicated that sesamin metabolites can induce an endothelial nitric oxide-dependent vasorelaxation. jfda-online.com This suggests that these compounds may help to improve blood flow and regulate blood pressure. The vasorelaxant effects of sesamin and its metabolites may contribute to their reported antihypertensive properties. mdpi.com

Effects on Lipid Metabolism in Animal Models

Epi-sesamin has been shown to have a more pronounced effect on fatty acid metabolism compared to its isomer, sesamin. In rat studies, both sesamin and episesamin increased the rates of mitochondrial and peroxisomal palmitoyl-CoA oxidation, with episesamin showing a greater magnitude of increase. researchgate.net

Specifically, episesamin led to a more significant increase in the activity and gene expression of various enzymes involved in fatty acid oxidation. researchgate.net While both lignans lowered the activity and gene expression of hepatic lipogenic enzymes, there was no significant difference between their effects in this regard. researchgate.net These findings suggest that the previously observed effects of commercial sesamin preparations on increasing hepatic fatty acid oxidation may be primarily attributed to the presence of episesamin. researchgate.net

In another animal model, LDL receptor-deficient mice, sesamin alone did not show a reduction in serum cholesterol or triglyceride levels. d-nb.info However, it's important to note that the metabolism and biological actions of sesamin can differ between species. d-nb.info

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Episesamin increased mitochondrial and peroxisomal fatty acid oxidation to a greater extent than sesamin. | researchgate.net |

| Rats | Both sesamin and episesamin lowered the activity and gene expression of hepatic lipogenic enzymes. | researchgate.net |

| LDL receptor-deficient mice | Sesamin alone did not reduce serum cholesterol or triglyceride levels in this specific model. | d-nb.info |

Potential Protective Effects in Organ Systems (e.g., Liver, Kidney) in Animal Models

Pre-clinical studies have indicated that sesamin and its metabolites may offer protective effects to various organ systems, particularly the liver and kidneys.

In the context of the liver, sesamin and its metabolites have demonstrated hepatoprotective roles. researchgate.net They have been shown to mitigate liver damage induced by toxins like carbon tetrachloride in mice. researchgate.net Furthermore, sesame lignans have been observed to reduce macrophage infiltration and the expression of pro-inflammatory cytokines in the liver of rabbits on an atherogenic diet. europeanreview.org

Regarding the kidneys, sesame lignans have been found to suppress age-related disorders in mice. europeanreview.org They have been shown to improve renal function and attenuate renal oxidative stress in hypertensive rats. europeanreview.org In a mouse model of acute kidney injury induced by lipopolysaccharide, sesamin demonstrated a protective effect by reducing oxidative stress, inflammation, and apoptosis. europeanreview.orgmdpi.com Similarly, sesamin has shown protective effects against renal ischemia-reperfusion injury. europeanreview.org

| Organ System | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Liver | Mice with carbon tetrachloride-induced liver damage | Sesamin and its monocatechol metabolite attenuated liver damage. | researchgate.net |

| Liver | Rabbits on a high-fat/cholesterol diet | Sesame lignans reduced macrophage infiltration and pro-inflammatory cytokine expression. | europeanreview.org |

| Kidney | Aged mice | Sesame lignans suppressed age-related kidney disorders. | europeanreview.org |

| Kidney | Hypertensive rats | Sesame lignans improved renal function and attenuated oxidative stress. | europeanreview.org |

| Kidney | Mice with LPS-induced acute kidney injury | Sesamin protected against kidney damage by reducing oxidative stress, inflammation, and apoptosis. | europeanreview.orgmdpi.com |

| Kidney | Mice with renal ischemia-reperfusion injury | Sesame lignans showed protective effects. | europeanreview.org |

Structure Activity Relationship Sar of Epi Sesamin Monocatechol

Influence of Catechol Moiety on Biological Activity

The transformation of episesamin into epi-sesamin monocatechol introduces a catechol moiety—a dihydroxy-substituted phenyl group—which is fundamental to its enhanced biological activity. This structural alteration is a key determinant of its function, particularly its antioxidant and cell-regulating properties.

Research has consistently shown that the metabolites of sesame lignans (B1203133), which possess a catechol structure, exhibit significantly stronger biological effects than their precursors. researchgate.netoup.com While sesamin (B1680957) and episesamin themselves have limited radical scavenging properties in vitro, their monocatechol metabolites are potent antioxidants. nih.govnih.gov The catechol group's ability to donate hydrogen atoms from its hydroxyl groups allows it to effectively neutralize free radicals, thereby reducing oxidative stress. researchgate.netontosight.ai This conversion from a methylenedioxyphenyl group in the parent lignan (B3055560) to a catechol group is considered a crucial activation step. oup.comjfda-online.com

Beyond general antioxidant activity, the catechol moiety is implicated in more specific biological pathways. Studies have demonstrated that the monocatechol metabolites of both sesamin and episesamin are more effective at promoting autophagy flux compared to their unmetabolized forms. nih.gov This activity is linked to the selective inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and autophagy. nih.gov The presence of the catechol structure is also linked to enhanced anti-inflammatory effects. For instance, a monocatechol derivative of sesamin, structurally analogous to this compound, showed much higher activity in inhibiting nitric oxide (NO) production in macrophage-like cells than its parent compound. researchgate.net

The metabolic conversion to a catechol derivative is thus a critical event, transforming a relatively inert precursor into a highly active molecule with significant health-promoting potential. jfda-online.comresearchgate.net

Stereochemical Considerations in Enzymatic Interactions and Biological Effects

The biological activity of this compound is not only dictated by its catechol group but is also profoundly influenced by its stereochemistry—the specific three-dimensional arrangement of its atoms. Episesamin is a stereoisomer (epimer) of sesamin, and this difference in spatial configuration leads to distinct metabolic pathways and enzymatic interactions. nih.govresearchgate.net

Episesamin is metabolized in the human liver into two epimers of monocatechol, the S- and R-monocatechols. nih.govresearchgate.net This metabolic step is primarily carried out by cytochrome P450 (P450) enzymes. Notably, the formation of S-monocatechol is catalyzed by CYP2C9, while the formation of R-monocatechol is handled by CYP1A2. nih.gov This contrasts with the metabolism of sesamin, where CYP2C9 plays a much more dominant role than CYP1A2. nih.govresearchgate.net For episesamin, the contributions of CYP2C9 and CYP1A2 are nearly equal, highlighting a key stereochemical influence on enzyme preference. nih.govresearchgate.net Docking simulations of episesamin into the active site of CYP1A2 have helped explain this stereoselectivity in its metabolism. nih.govresearchgate.net

Furthermore, the stereochemistry of the molecule can determine its viability as a substrate for certain enzymes. For example, the bacterial enzyme SesA, which catalyzes the demethylenation of sesamin, is highly sensitive to stereochemistry. It can act on (+)-episesamin but not on (+)-episesamin monocatechol, which is an inert substrate. pnas.org This suggests that the enzyme's activity is dependent on the specific stereochemical configuration of both the tetrahydrofuran (B95107) ring and the orientation of the methylenedioxyphenyl group. pnas.org

Comparison of SAR with Sesamin and Other Lignan Metabolites

When comparing the structure-activity relationship (SAR) of this compound to that of sesamin and other related lignan metabolites, distinct differences in metabolic handling and physiological effects emerge. Episesamin, the precursor to this compound, is a geometric isomer of sesamin, formed during the refining of sesame oil. researchgate.netmdpi.com This subtle structural difference has significant consequences.

Studies comparing the effects of sesamin and episesamin on hepatic fatty acid metabolism in rats revealed that while both lignans increased fatty acid oxidation, episesamin was significantly more potent. researchgate.net Episesamin led to a much more pronounced increase in the activity and gene expression of various enzymes involved in mitochondrial and peroxisomal fatty acid oxidation compared to sesamin. researchgate.netresearchgate.net This suggests that the physiological activity of commercial sesamin preparations, which often contain a mix of sesamin and episesamin, may be largely attributable to the episesamin content. researchgate.net

The metabolic pathways for the monocatechol metabolites of sesamin and episesamin also differ. While both are further metabolized into dicatechols, glucuronides, and methylated forms, the contribution of each pathway varies. nih.govresearchgate.net For sesamin, glucuronidation by UGT enzymes (specifically UGT2B7) is a predominant pathway, which tends to reduce antioxidant activity. jfda-online.comresearchgate.net In contrast, this pathway is less significant for episesamin metabolism. researchgate.net Consequently, a greater amount of episesamin dicatechol is often detected compared to sesamin dicatechol. researchgate.net This is partly explained by the action of CYP2C19 in ultra-rapid metabolizers, which may catalyze a direct two-step conversion of episesamin to its dicatechol form. nih.govresearchgate.net

Data Tables

Table 1: Comparison of Metabolizing Enzymes for Sesamin and Episesamin

| Lignan | Primary Metabolic Step | Key Enzymes | Contribution Ratio | Ref. |

|---|---|---|---|---|

| Sesamin | Monocatecholization | CYP2C9, CYP1A2 | CYP2C9 >> CYP1A2 | nih.gov, researchgate.net |

| Episesamin | Monocatecholization (S- and R-forms) | CYP2C9 (S-form), CYP1A2 (R-form) | CYP2C9 ≈ CYP1A2 | nih.gov, researchgate.net |

| Sesamin Monocatechol | Glucuronidation | UGT2B7 | High | jfda-online.com, researchgate.net |

| Episesamin Monocatechol | Glucuronidation | UGTs (including UGT2B7) | Lower than for Sesamin | researchgate.net |

| Episesamin | Dicatecholization | CYP2C19 (in ultra-rapid metabolizers) | Significant | nih.gov, researchgate.net |

Table 2: Comparative Biological Activity of Lignans and Their Metabolites

| Compound | Biological Activity | Potency Comparison | Ref. |

|---|---|---|---|

| Sesamin | Hepatic Fatty Acid Oxidation | Less potent than Episesamin | researchgate.net |

| Episesamin | Hepatic Fatty Acid Oxidation | More potent than Sesamin | researchgate.net |

| Sesamin / Episesamin | Antioxidant Activity (in vitro) | Weak | nih.gov, nih.gov |

| Sesamin Monocatechol / this compound | Antioxidant Activity | Strong; higher than parent compounds | nih.gov, researchgate.net |

| Sesamin / Episesamin | Autophagy Flux Promotion | Less potent than monocatechol metabolites | nih.gov |

| Sesamin Monocatechol / this compound | Autophagy Flux Promotion | More potent than parent compounds | nih.gov |

Analytical Methodologies for Research of Epi Sesamin Monocatechol

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of epi-Sesamin Monocatechol from complex biological matrices. The method's efficiency relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Detailed research findings indicate that reversed-phase HPLC is commonly employed for the analysis of sesamin (B1680957) and its metabolites. A C18 column is a frequent choice for the stationary phase, providing effective separation of these moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water, often with a buffer or acid modifier to improve peak shape and resolution. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to separate multiple lignans (B1203133) and their metabolites within a single run. frontiersin.org

Detection is commonly achieved using a UV or photodiode array (PDA) detector, with a monitoring wavelength set around 290 nm, which corresponds to a strong absorbance region for these compounds. cabidigitallibrary.org For enhanced sensitivity, fluorescence detection can be utilized, offering significantly lower limits of quantitation compared to PDA detection. researchgate.net The quantification of this compound is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. cabidigitallibrary.org

| Parameter | Typical Conditions | Source(s) |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | researchgate.netfrontiersin.orgresearchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV/Photodiode Array (PDA) at ~290 nm; Fluorescence | researchgate.netcabidigitallibrary.org |

| Column Temperature | 30 - 40°C | frontiersin.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is invaluable for the definitive identification and trace-level quantification of this compound in complex biological samples like plasma or urine. uaeu.ac.aenih.govfao.org

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net The mass spectrometer first selects the precursor ion corresponding to the molecular weight of this compound. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for quantification even in the presence of co-eluting matrix components. nih.gov The method has been successfully used to detect sesamin in various edible oils with limits of detection (LOD) as low as 20 ng/mL. cabidigitallibrary.org

| Parameter | Typical Conditions | Source(s) |

| Chromatography | Reversed-phase HPLC (as described in 8.1) | researchgate.netnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | Specific to this compound | uaeu.ac.aenih.gov |

| Product Ion(s) (m/z) | Specific fragmentation patterns for confirmation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds, including metabolites like this compound. nih.govcore.ac.ukresearchgate.net While HPLC and MS can suggest an identity based on retention time and mass-to-charge ratio, only NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For the structural confirmation of a sesamin catechol metabolite, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used. uaeu.ac.aenih.gov

¹H-NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A quantitative ¹H-NMR technique has been developed for a sesamin catechol metabolite based on the signal from the methylenedioxyphenyl protons. researchgate.netuaeu.ac.aenih.gov

¹³C-NMR (Carbon NMR): Shows the signals for all unique carbon atoms in the molecule.

A study characterizing a major urinary sesamin metabolite identified it as (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo- uaeu.ac.aeuaeu.ac.aeoctane using both NMR and mass spectroscopy. uaeu.ac.aenih.govfao.org

| NMR Experiment | Purpose in Structural Elucidation | Source(s) |

| ¹H-NMR | Determines proton environments and enables quantification. | researchgate.netuaeu.ac.aenih.gov |

| ¹³C-NMR | Identifies all unique carbon atoms in the structure. | nih.gov |

| COSY | Establishes correlations between coupled protons (H-H). | core.ac.uk |

| HSQC/HMQC | Correlates protons to their directly attached carbons (C-H). | core.ac.uk |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling the molecular structure. | core.ac.uk |

Electrochemical Detection (ECD) in HPLC Systems

Electrochemical Detection (ECD) coupled with HPLC is a highly sensitive and selective technique particularly well-suited for the analysis of electroactive compounds. jasco.huantecscientific.com Since this compound possesses a catechol functional group (two adjacent hydroxyl groups on a benzene ring), it can be readily oxidized at an electrode surface. This electrochemical activity makes ECD an excellent choice for its detection.

In an HPLC-ECD system, after the analyte elutes from the column, it passes through a flow cell containing a working electrode held at a specific potential. antecscientific.comamuzainc.com When the electroactive analyte comes into contact with the electrode, it undergoes an oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. amuzainc.com This current is directly proportional to the concentration of the analyte.

The main advantages of ECD for this application include:

High Sensitivity: ECD can detect analytes at picogram to femtogram levels, making it more sensitive than many optical detectors for specific compounds. jasco.huamuzainc.com

High Selectivity: Only compounds that are electroactive at the applied potential will be detected, which significantly reduces interference from matrix components that are not electrochemically active. jasco.hu

Ideal for Catechols: The technique is widely used for the analysis of other catechol-containing compounds, such as catecholamine neurotransmitters, demonstrating its suitability for this compound. jasco.huantecscientific.comnih.gov

This selectivity and sensitivity make HPLC-ECD a powerful method for quantifying low concentrations of this compound in biological fluids. bohrium.com

Research Gaps and Future Academic Directions

Elucidation of Additional Molecular Targets and Signaling Pathways

Current understanding of the molecular interactions of epi-sesamin monocatechol is still in its nascent stages. While its parent compound, sesamin (B1680957), is known to modulate various pathways, including those involved in oxidative stress, inflammation, and lipid metabolism, the specific targets of its monocatechol metabolite are not as well-defined. spgykj.comfrontiersin.orgresearchgate.net

Recent studies have shown that the monocatechol metabolites of sesamin and its stereoisomer, episesamin, can induce autophagy by selectively inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov This finding is significant as it suggests a distinct mechanism of action for the metabolized form of the lignan (B3055560). The study highlighted that this mTORC1 inhibition did not affect mTORC2 activity, indicating a selective pathway modulation. nih.gov

However, beyond this, the landscape of molecular targets remains largely uncharted. Future research should prioritize the identification of other proteins and signaling cascades that directly interact with this compound. Techniques such as affinity chromatography and proteomics could be employed to uncover novel binding partners. A deeper understanding of these interactions is crucial for explaining the full spectrum of its biological activities, which are suggested to include antioxidant and anti-inflammatory effects. ontosight.ai

Table 1: Known and Potential Signaling Pathways for Investigation

| Signaling Pathway | Current Understanding for Sesamin/Metabolites | Future Research Focus for this compound |

| mTORC1 Signaling | Monocatechol metabolites of sesamin and episesamin are mTORC1-selective inhibitors, promoting autophagy. nih.gov | Investigate downstream effects of mTORC1 inhibition on cellular processes beyond autophagy. |

| Nrf2/ARE Pathway | Sesamin catechols (SC-1 and SC-2) activate this antioxidant response pathway. mdpi.com | Determine the specific efficacy of this compound in activating the Nrf2/ARE pathway and its contribution to cellular protection. |

| NF-κB Signaling | Sesamin has demonstrated anti-inflammatory effects by suppressing NF-κB signaling. mdpi.com | Quantify the inhibitory potential of this compound on the NF-κB pathway in various inflammatory cell models. |

| Cytochrome P450 (CYP) Inhibition | Sesamin inhibits CYP46A1, potentially impacting cholesterol metabolism in the brain. frontiersin.org | Evaluate the specific inhibitory profile of this compound against a panel of CYP enzymes to understand potential drug interactions. |

Comprehensive Understanding of Stereoisomer-Specific Activities

The biological activity of lignans (B1203133) is often highly dependent on their stereochemistry. jst.go.jpnumberanalytics.com While sesamin and episesamin are stereoisomers, their metabolic products, including their respective monocatechols, may also exhibit distinct biological activities. Research comparing the effects of sesamin and episesamin has shown differences in their impact on fatty acid metabolism, with episesamin showing a more pronounced effect in some studies. researchgate.net

A significant gap exists in the direct comparison of the biological activities of the monocatechol metabolites of sesamin and episesamin. One study did find that the monocatechol metabolites of both sesamin and episesamin induced a higher autophagy flux than their unmetabolized parent compounds. nih.gov However, more detailed comparative studies are needed across a range of biological assays. For example, while it is known that episesamin can be metabolized into both S- and R-monocatechols, the specific activities of these individual enantiomers have not been thoroughly investigated. researchgate.net

Future studies should aim to synthesize and isolate the different stereoisomers of this compound and systematically evaluate their activities. This will be critical in determining which isomer possesses the most potent therapeutic effects and for understanding the structure-activity relationships that govern their interactions with biological targets. jst.go.jp

Investigation of Synergy with Other Bioactive Compounds in Pre-clinical Models

The potential for synergistic interactions between this compound and other bioactive compounds is a promising area for future research. While some studies have suggested a lack of synergistic effects between sesamin and sesamol (B190485) in reducing certain inflammatory mediators, the potential for synergy with other compounds remains largely unexplored. mdpi.com

Given that this compound is a metabolite, its interaction with other dietary compounds or therapeutic drugs is of significant interest. For instance, research could explore whether it enhances the antioxidant effects of vitamins like tocopherol, a phenomenon observed with its parent compound, sesamin. researchgate.net Furthermore, investigating its combined effects with other anti-inflammatory agents or chemotherapy drugs could reveal novel therapeutic strategies.

Pre-clinical models, both in vitro and in vivo, will be essential for these investigations. Such studies could reveal combinations that lead to enhanced efficacy or allow for the use of lower doses of conventional drugs, potentially reducing side effects.

Advanced in vitro and in vivo Model Development for Mechanism Studies

To gain a deeper understanding of the mechanisms of action of this compound, the development and utilization of more advanced research models are necessary. Current in vitro studies have often utilized human cell cultures and have been instrumental in identifying pathways like mTORC1 inhibition. nih.gov In vivo studies on parent compounds like sesamin have employed models of cerebral ischemia in gerbils and neuroinflammation models using microglial cell lines. nih.govscispace.com

Future research could benefit from the use of three-dimensional (3D) cell cultures, such as spheroids or organoids, which more closely mimic the in vivo environment. These models could provide more accurate insights into the compound's effects on cell-cell interactions and tissue-level responses.

For in vivo studies, the development of more sophisticated animal models that allow for the specific tracking of this compound's biodistribution and target engagement would be highly valuable. This could involve the use of radiolabeled compounds or advanced imaging techniques. Such models would be instrumental in correlating the compound's pharmacokinetic profile with its pharmacodynamic effects. mdpi.com

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the metabolism of epi-Sesamin Monocatechol in mammalian systems?

- Methodological Answer : The metabolism of this compound involves cytochrome P450 (CYP2C9) for catecholization, UDP-glucuronosyltransferase (UGT2B7) for glucuronidation, and catechol O-methyltransferase (COMT) for methylation. To study these pathways, use human or rat liver microsomes for in vitro assays, and validate enzyme-specific contributions via recombinant isoforms and kinetic analyses (e.g., Km and Vmax). For example, CYP2C9 activity can be inhibited with isoform-specific antibodies, while UGT2B7 involvement is confirmed through correlation studies in individual human liver microsomes .

Q. How can researchers distinguish between this compound and its structural analogs using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for separation and identification. Key markers include retention times, molecular ion peaks ([M+H]+), and fragmentation patterns. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C-NMR) should be employed to resolve diastereomeric differences in the bicyclo[3.3.0]octane backbone. Ensure purity via UV-vis spectroscopy and elemental analysis, adhering to IUPAC guidelines for compound characterization .

Q. What are the primary challenges in synthesizing this compound with high purity for pharmacological studies?

- Methodological Answer : Synthesis requires regioselective oxidation of the methylenedioxy group in sesamin to a catechol moiety. Optimize reaction conditions (e.g., pH, temperature) using rat liver homogenate or recombinant CYP2C8. Purification challenges include separating mono- and di-catechol derivatives; employ column chromatography with silica gel or reverse-phase HPLC. Validate purity via melting point analysis, thin-layer chromatography (TLC), and spectral data .

Advanced Research Questions

Q. What experimental models are optimal for studying the pharmacokinetic differences of this compound between humans and rodents?

- Methodological Answer : Use species-specific liver microsomes to compare glucuronidation (predominant in humans) vs. catecholization (dominant in rats). For in vivo models, administer radiolabeled this compound to rodents and collect bile/plasma samples for metabolite profiling. In humans, employ hepatocyte cultures or physiologically based pharmacokinetic (PBPK) modeling. Note that rat models may overestimate antioxidant efficacy due to limited glucuronidation, necessitating species-specific dose adjustments .

Q. How do researchers address contradictions in antioxidant activity data between in vitro and in vivo studies of this compound?

- Methodological Answer : In vitro assays often overlook conjugation pathways (e.g., glucuronidation), which reduce bioactivity in vivo. To reconcile discrepancies:

- Step 1 : Quantify free vs. conjugated metabolites in plasma/bile using LC-MS.

- Step 2 : Use CRISPR-edited cell lines (e.g., UGT2B7-KO) to isolate catecholization effects.

- Step 3 : Conduct parallel in vitro (microsomes + cofactors) and in vivo (rodent) experiments under identical dosing regimens. Statistical tools like Bland-Altman plots can highlight systemic vs. cellular antioxidant mechanisms .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s inhibitory effects on HMGB1-mediated inflammation?

- Methodological Answer :

- Model Selection : Use lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) for in vitro HMGB1 release assays. For in vivo validation, employ cecal ligation and puncture (CLP) in mice to mimic sepsis.

- Dosing : Pre-treat with this compound (1–100 µM in vitro; 10–50 mg/kg in vivo) and measure HMGB1 via ELISA.

- Controls : Include TLR4 inhibitors (e.g., TAK-242) to confirm pathway specificity. Use Cox proportional hazards models for survival analysis in CLP models .

Q. How can computational approaches enhance the understanding of this compound’s molecular interactions with targets like Syk kinase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding between this compound and Syk’s active site. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Compare with known inhibitors (e.g., R406) using molecular dynamics simulations to assess stability of hydrogen bonds and hydrophobic interactions. Computational toxicity profiling (e.g., ProTox-II) can prioritize analogs with lower hepatotoxicity .

Q. What strategies mitigate interindividual variability in this compound metabolism during clinical translation?

- Methodological Answer : Screen for CYP2C9 and UGT2B7 polymorphisms in human cohorts via genotyping (e.g., TaqMan assays). Stratify participants into rapid vs. slow metabolizers using probe substrates (e.g., tolbutamide for CYP2C9). Adjust doses based on pharmacokinetic (PK) parameters (AUC, Cmax) derived from population PK modeling. For precision medicine, combine therapeutic drug monitoring (TDM) with metabolomic profiling .

Methodological Resources

- Data Contradiction Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate interspecies metabolic discrepancies. Use meta-regression to assess dose-response heterogeneity across studies .

- Experimental Design : Follow EQUATOR Network guidelines for preclinical studies, including randomization, blinding, and power analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.